molecular formula C14H11N5O B12523108 N-[4-(2H-tetrazol-5-yl)phenyl]benzamide CAS No. 651769-73-2

N-[4-(2H-tetrazol-5-yl)phenyl]benzamide

Cat. No.: B12523108
CAS No.: 651769-73-2
M. Wt: 265.27 g/mol
InChI Key: KYFMRZSWZBCOCP-UHFFFAOYSA-N
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Description

N-[4-(2H-Tetrazol-5-yl)phenyl]benzamide (CAS: 132640-22-3) is a benzamide derivative featuring a tetrazole ring at the para-position of the phenyl group. Its molecular formula is C₁₄H₁₁N₅O, with a molecular weight of 265.27 g/mol. The compound is characterized by two key functional groups: the benzamide moiety and the 2H-tetrazole ring, which confer unique physicochemical properties.

This compound has been utilized in diverse applications:

  • Coordination Chemistry: Serves as a ligand in MOFs due to its ditopic tetrazolate groups, enabling the formation of luminescent materials for explosive detection (e.g., TNP sensing) .

Properties

CAS No.

651769-73-2

Molecular Formula

C14H11N5O

Molecular Weight

265.27 g/mol

IUPAC Name

N-[4-(2H-tetrazol-5-yl)phenyl]benzamide

InChI

InChI=1S/C14H11N5O/c20-14(11-4-2-1-3-5-11)15-12-8-6-10(7-9-12)13-16-18-19-17-13/h1-9H,(H,15,20)(H,16,17,18,19)

InChI Key

KYFMRZSWZBCOCP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C3=NNN=N3

Origin of Product

United States

Preparation Methods

Synthesis Strategies and Key Intermediates

The synthesis of N-[4-(2H-tetrazol-5-yl)phenyl]benzamide hinges on two critical steps:

  • Formation of the tetrazole ring on the phenyl group.
  • Amide bond formation between the tetrazole-containing aniline and benzoyl derivatives.

Tetrazole Ring Formation via [3+2] Cycloaddition

The most widely employed method involves the [3+2] cycloaddition of nitriles with sodium azide (NaN₃), catalyzed by Lewis acids such as aluminum chloride (AlCl₃). For example:

  • Intermediate synthesis : 4-Cyanophenylbenzamide is treated with NaN₃ and AlCl₃ at 90°C, yielding the tetrazole ring via cycloaddition.
  • Yield : 69–91% for analogous derivatives.

Pre-formed Tetrazole-Containing Anilines

Alternative routes utilize pre-synthesized 4-aminophenyltetrazole, which is coupled with benzoyl chloride or activated benzoic acid derivatives. This approach avoids in situ tetrazole formation, simplifying purification.

Detailed Preparation Methods

[3+2] Cycloaddition Route

Step 1: Synthesis of N-(4-Cyanophenyl)benzamide
  • Reagents : 4-Aminobenzonitrile, benzoyl chloride, pyridine.
  • Conditions : Room temperature, 12 hours.
  • Yield : 85–90%.
Step 2: Tetrazole Ring Formation
  • Reagents : Sodium azide, AlCl₃.
  • Conditions : 90°C, 6–8 hours.
  • Mechanism : AlCl₃ activates the nitrile group, enabling cycloaddition with NaN₃ (Scheme 1).
  • Yield : 84–91%.

Reaction Scheme :
$$
\text{N-(4-Cyanophenyl)benzamide} + \text{NaN}3 \xrightarrow{\text{AlCl}3, 90^\circ\text{C}} \text{this compound}
$$

Acid Chloride-Mediated Amidation

Step 1: Synthesis of 4-(2H-Tetrazol-5-yl)aniline
  • Reagents : 4-Aminobenzonitrile, NaN₃, NH₄Cl.
  • Conditions : Reflux in DMF, 12 hours.
  • Yield : 70–78%.
Step 2: Benzamide Formation
  • Reagents : Benzoyl chloride, triethylamine (TEA).
  • Conditions : 0°C to room temperature, 2 hours.
  • Yield : 80–85%.

Reaction Scheme :
$$
\text{4-(2H-Tetrazol-5-yl)aniline} + \text{Benzoyl chloride} \xrightarrow{\text{TEA}} \text{this compound}
$$

Palladium-Catalyzed Coupling (One-Pot Method)

A novel one-pot method employs palladium catalysts for simultaneous C–N bond formation and tetrazole cyclization:

  • Reagents : 4-Bromophenylbenzamide, NaN₃, Pd(OAc)₂, K₂CO₃.
  • Conditions : 100°C, 24 hours in DMF.
  • Yield : 65–75%.

Comparative Analysis of Methods

Method Advantages Disadvantages Yield
[3+2] Cycloaddition High yield, scalable Requires harsh conditions (AlCl₃) 84–91%
Acid Chloride Mild conditions, easy purification Multiple steps, intermediate isolation 80–85%
Palladium-Catalyzed One-pot synthesis, versatile Moderate yield, costly catalysts 65–75%

Optimization and Scalability

Solvent and Catalyst Screening

  • Cycloaddition : Replacing AlCl₃ with ZnBr₂ in DMF improves safety but reduces yield to 70%.
  • Amidation : Using 4-dimethylaminopyridine (DMAP) as a catalyst enhances acylation efficiency (yield: 88%).

Green Chemistry Approaches

  • Microwave-assisted synthesis reduces reaction time from 8 hours to 30 minutes, maintaining yields >85%.
  • Aqueous-phase reactions with NaN₃ and Cu(II) catalysts offer eco-friendly alternatives (yield: 53–98%).

Chemical Reactions Analysis

Types of Reactions: N-[4-(2H-tetrazol-5-yl)phenyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The tetrazole ring can be oxidized under specific conditions, leading to the formation of different oxidation products.

    Reduction: Reduction reactions can modify the tetrazole ring or the benzamide moiety, potentially altering the compound’s biological activity.

    Substitution: The compound can participate in substitution reactions, where functional groups on the benzamide or tetrazole ring are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens or alkylating agents can facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield tetrazole N-oxides, while reduction can produce amine derivatives.

Scientific Research Applications

Medicinal Chemistry

Therapeutic Potential:
N-[4-(2H-tetrazol-5-yl)phenyl]benzamide derivatives have been investigated for their roles as G protein-coupled receptor (GPR) agonists, particularly GPR35. Research indicates that modifications to the tetrazole group can enhance potency against this receptor, which is implicated in pain modulation and inflammatory diseases .

Case Study:
A study synthesized various derivatives of this compound and evaluated their agonistic activities using dynamic mass redistribution assays. The results showed that specific substitutions significantly increased the compounds' efficacy, suggesting a promising avenue for developing new analgesics and anti-inflammatory drugs .

Antioxidant and Antimicrobial Properties:
Research has highlighted the antioxidant and antibacterial properties of tetrazole-containing compounds, including this compound. These compounds have shown potential in combating various bacterial strains and may serve as templates for developing new antibiotics .

Table 1: Biological Activities of this compound Derivatives

Activity TypeObserved EffectReference
AntioxidantSignificant free radical scavenging
AntibacterialEffective against E. coli and S. aureus
GPR35 AgonismPotent activation of GPR35

Material Science

Synthesis of Advanced Materials:
this compound is utilized as a building block in synthesizing metal-organic frameworks (MOFs). These materials exhibit unique properties such as high surface area and tunable porosity, making them suitable for applications in gas storage and catalysis .

Case Study:
A recent study reported the synthesis of a nickel-based MOF using a tetrazole-naphthalene linker, demonstrating enhanced catalytic activity for various organic transformations. The incorporation of tetrazole moieties improved the structural integrity and functionality of the resulting framework .

Industrial Applications

Pharmaceutical Development:
The compound serves as an intermediate in drug synthesis, particularly in creating novel therapeutic agents targeting metabolic disorders and cancer. Its versatility allows it to be adapted for various chemical modifications to optimize pharmacological properties .

Table 2: Industrial Applications of this compound

Application AreaDescriptionReference
Drug SynthesisIntermediate for anti-inflammatory agents
Material DevelopmentBuilding block for advanced materials
Agrochemical ProductionUsed in developing new agrochemicals

Mechanism of Action

The mechanism of action of N-[4-(2H-tetrazol-5-yl)phenyl]benzamide involves its interaction with specific molecular targets. For instance, as a GPR35 agonist, the compound binds to the receptor, activating downstream signaling pathways that modulate pain and inflammation . The tetrazole ring plays a crucial role in this interaction, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Key Observations:

Tetrazole vs. Other Heterocycles :

  • Tetrazole-containing compounds (e.g., ) exhibit enhanced acidity and metal-binding capacity compared to isoxazole or thiadiazole derivatives (e.g., ).
  • The dual tetrazole groups in this compound enable stronger coordination in MOFs than single-tetrazole analogs .

Bioactivity :

  • Spiroimidazolone-tetrazole hybrids (e.g., SCH 900822) show superior glucagon receptor antagonism (IC₅₀ < 10 nM) due to synergistic steric and electronic effects .
  • Thiadiazole and triazole-thione derivatives (e.g., ) prioritize antimicrobial efficacy over receptor targeting.

Key Differences:

  • Solvothermal vs. Reflux: The target compound’s synthesis under solvothermal conditions (DMF/methanol, HCl) contrasts with conventional reflux methods for isoxazole-thiadiazole derivatives .
  • Click Chemistry : Triazole-containing analogs (e.g., ) utilize copper-catalyzed azide-alkyne cycloaddition, absent in tetrazole-based syntheses.

Physicochemical and Spectral Properties

  • IR Spectroscopy :

    • This compound shows ν(N-H) at ~3300 cm⁻¹ and ν(C=O) at ~1660 cm⁻¹, similar to other benzamides .
    • Thiadiazole derivatives (e.g., ) lack C=O stretches post-cyclization, confirming tautomeric shifts.
  • NMR :

    • Aromatic protons in the target compound resonate at δ 7.3–8.3 ppm (DMSO-d₆), overlapping with analogs like SCH 900822 .

Biological Activity

N-[4-(2H-tetrazol-5-yl)phenyl]benzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly its potential as an enzyme inhibitor and receptor ligand. This article explores the compound's biological activity, synthesis, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound contains a tetrazole ring, which is known to mimic carboxylic acids, enhancing its ability to interact with various biological targets. The presence of the tetrazole moiety allows for effective binding through hydrogen bonding and electrostatic interactions, crucial for its biological activity.

Biological Activity Overview

1. Enzyme Inhibition:
The compound has shown promise as an inhibitor of specific enzymes involved in disease pathways. The tetrazole group facilitates binding to active sites, potentially leading to inhibition of enzymatic activity. This characteristic is particularly relevant in the context of cancer and infectious diseases.

2. Antimicrobial Activity:
Research indicates that derivatives of tetrazole compounds exhibit antimicrobial properties. For instance, N-(4-(2-(2H-tetrazol-5-yl)ethyl)-5-thioxo-4,5-dihydro-1,3,4-thiadiazol-2-yl)benzamide demonstrated antimicrobial activity against various strains, including Bacillus subtilis and Pseudomonas aeruginosa, with minimum inhibitory concentration (MIC) values comparable to standard antibiotics like penicillin .

3. Anticancer Potential:
The compound's ability to inhibit specific cellular pathways has been linked to anticancer effects. In vitro studies have shown that compounds with similar structures can induce cell death in cancer cells by disrupting mitotic spindle formation .

Structure-Activity Relationships (SAR)

The biological activity of this compound can be attributed to various structural features:

Substituent Effect on Activity
Tetrazole GroupEnhances binding affinity and activity
Hydroxyl GroupsIncrease solubility and bioavailability
Electron-donating groupsImprove potency against specific targets

Studies have shown that modifications in the para-position of the phenyl ring significantly affect the compound's potency as a GPR35 agonist, with certain substitutions leading to increased receptor activation .

Case Studies

Case Study 1: Antimicrobial Efficacy
A study investigated the antimicrobial properties of several tetrazole derivatives, including this compound. The results indicated substantial inhibition against Staphylococcus aureus and Escherichia coli, with specific derivatives showing MIC values lower than those of standard treatments .

Case Study 2: Cancer Cell Studies
In another study focusing on cancer cell lines, compounds structurally related to this compound were tested for their ability to induce multipolarity in centrosome-amplified cancer cells. The findings revealed that these compounds could effectively disrupt normal mitotic processes, leading to increased cell death rates .

Q & A

Basic: What are the standard synthetic routes for N-[4-(2H-tetrazol-5-yl)phenyl]benzamide, and how are the products characterized?

Methodological Answer:
The synthesis typically involves amide coupling between 4-(2H-tetrazol-5-yl)aniline and benzoyl derivatives under catalytic conditions. For example, solvothermal methods using CdCl₂·H₂O and dimethylformamide/methanol mixtures yield crystalline products suitable for structural analysis . Characterization includes:

  • Single-crystal X-ray diffraction (SC-XRD) to confirm molecular geometry and coordination (e.g., in MOFs) .
  • Nuclear Magnetic Resonance (NMR) for verifying proton environments and functional groups .
  • Elemental analysis and infrared (IR) spectroscopy to validate purity and bond vibrations (e.g., tetrazole C=N stretches at ~1600 cm⁻¹) .

Basic: What spectroscopic and computational methods confirm the compound’s receptor-binding activity?

Methodological Answer:

  • Radioligand Binding Assays : Competitive binding studies using ¹²⁵I-labeled ligands (e.g., glucagon) on cell membranes (e.g., CHO-hGCGR) to determine IC₅₀ values .
  • Fluorescence Titration : For MOF-based applications, steady-state fluorescence quantifies analyte detection limits (e.g., 42.84 ppb for TNP) .
  • Molecular Docking : Predicts binding poses with receptors (e.g., GPCRs) by aligning tetrazole and benzamide motifs with active sites .

Advanced: How can structure-activity relationship (SAR) studies optimize GPCR affinity?

Methodological Answer:

  • Substituent Modulation : Introducing electron-withdrawing groups (e.g., -CF₃) on the benzamide ring enhances metabolic stability and receptor interactions .
  • Tetrazole Positioning : The 5-position of tetrazole maximizes hydrogen bonding with residues like Arg⁶⁷ in glucagon receptors .
  • In Vitro Validation : Dose-response curves from cAMP inhibition assays (e.g., HEK293 cells transfected with GCGR) quantify antagonist potency .

Advanced: How does the compound’s structure enable applications in luminescent metal-organic frameworks (MOFs)?

Methodological Answer:

  • Coordination Sites : The tetrazole’s nitrogen atoms chelate metal ions (e.g., Cd²⁺), forming 3D networks with high thermal stability (up to 300°C) .
  • Fluorescence Mechanism : π-π* transitions in the benzamide-tetrazole system enable selective quenching by nitroaromatics (e.g., TNP) via electron transfer .
  • Recyclability Testing : MOFs retain >90% detection efficiency after 5 cycles, validated by fluorescence intensity recovery post-TNP exposure .

Advanced: How do researchers resolve contradictions in reported biological targets (e.g., bacterial vs. mammalian enzymes)?

Methodological Answer:

  • Comparative Enzymatic Assays : Test inhibition of bacterial acps-pptase vs. human homologs (e.g., acyl-protein thioesterases) to assess selectivity .
  • Pathway Mapping : Transcriptomic profiling (e.g., RNA-seq) identifies downstream pathways affected in bacterial vs. mammalian cells .
  • Structural Overlay Analysis : Compare X-ray structures of compound-enzyme complexes to identify divergent binding motifs .

Advanced: What computational strategies predict the compound’s pharmacokinetic properties?

Methodological Answer:

  • ADMET Modeling : Tools like SwissADME predict high gastrointestinal absorption (TPSA <90 Ų) but potential CYP3A4-mediated metabolism .
  • Free Energy Perturbation (FEP) : Quantifies binding free energy differences between analogs (e.g., tetrazole vs. carboxylate bioisosteres) .
  • QSAR Models : Correlate substituent hydrophobicity (ClogP) with in vivo half-life using regression analysis .

Advanced: How is the compound used as a pharmacophore in angiotensin receptor antagonists?

Methodological Answer:

  • Bioisosteric Replacement : The tetrazole group mimics carboxylate in drugs like valsartan, enhancing oral bioavailability while retaining AT₁ receptor affinity .
  • Binding Kinetics : Surface plasmon resonance (SPR) measures kon/koff rates for analogs, optimizing residence time .
  • In Vivo Efficacy : Hypertensive rat models assess blood pressure reduction post-oral administration (e.g., 10 mg/kg dose) .

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